molecular formula C16H26N2O5S B2377284 N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide CAS No. 899967-16-9

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide

Cat. No.: B2377284
CAS No.: 899967-16-9
M. Wt: 358.45
InChI Key: WKFQHXDZWCGTAJ-UHFFFAOYSA-N
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Description

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide is a synthetic compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with methoxy, sulfamoyl, and isopropoxypropyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-methoxybenzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Sulfamoyl Group: The sulfamoyl group is introduced via a reaction with sulfamoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Isopropoxypropyl Group: The final step involves the alkylation of the sulfamoyl intermediate with 3-isopropoxypropyl bromide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The benzamide core can be reduced to form an amine.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of 3-methoxybenzoic acid derivatives.

    Reduction: Formation of 3-methoxybenzylamine derivatives.

    Substitution: Formation of various substituted benzamides.

Scientific Research Applications

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-4-methoxybenzamide
  • N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide

Uniqueness

N-(2-(N-(3-isopropoxypropyl)sulfamoyl)ethyl)-3-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-methoxy-N-[2-(3-propan-2-yloxypropylsulfamoyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O5S/c1-13(2)23-10-5-8-18-24(20,21)11-9-17-16(19)14-6-4-7-15(12-14)22-3/h4,6-7,12-13,18H,5,8-11H2,1-3H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKFQHXDZWCGTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNS(=O)(=O)CCNC(=O)C1=CC(=CC=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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